molecular formula C9H6ClNO2 B1601589 5-Chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one CAS No. 5627-73-6

5-Chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one

Cat. No. B1601589
CAS RN: 5627-73-6
M. Wt: 195.6 g/mol
InChI Key: HONXTRAMSCAREG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one involves several steps. One common approach is the condensation of 2-amino-methyl-4-methoxybenzoate with acetic anhydride , yielding a cyclic compound called 2-methyl-4,5-disubstituted-1,3-benzo-oxazine-4-one . Further reaction of this intermediate with hydrazine hydrate leads to the formation of the desired 5-Chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one consists of a chlorinated oxazinone ring fused to a benzene ring. The chlorine atom is positioned at the 5-position of the oxazinone ring, and the methyl group is attached to the benzene ring. The compound’s molecular weight is approximately 195.6 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving this compound may vary, it can participate in typical organic reactions such as nucleophilic substitutions, acylations, and cyclizations. Researchers have explored its reactivity in various contexts, including the synthesis of related quinazolinone derivatives .


Physical And Chemical Properties Analysis

Scientific Research Applications

Experimental and Theoretical Studies of Benzoxazines Corrosion Inhibitors

Benzoxazines, including derivatives of 5-Chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one, have been evaluated for their corrosion inhibition properties on mild steel in hydrochloric acid solutions. The inhibition efficiency was found to depend on the amount of nitrogen in the inhibitor, its concentration, and molecular weight, demonstrating significant potential in protecting metals from corrosion (Kadhim et al., 2017).

Synthesis and Antimicrobial Activities of 1,2,4-Triazole Derivatives

Research into novel 1,2,4-triazole derivatives, synthesized from various ester ethoxycarbonylhydrazones with primary amines, indicates potential antimicrobial activities. This underscores the versatility of 5-Chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one related compounds in developing new antimicrobials (Bektaş et al., 2007).

Synthesis of Antioxidant and Anticorrosive Additives for Gasoline Motor Oils

The use of 2-Methyl-benzo[d][1,3]oxazin-4-one as a key intermediate in synthesizing benzoxazinone and quinazolinone derivatives has been explored for their potential as antioxidant additives in lube oil. These compounds showed promising results in decomposing alkyl peroxide radicals, suggesting their utility in enhancing the performance and lifespan of engine oils (Hassan et al., 2011).

Synthesis, Spectroscopic Characterization, and Antimicrobial Evaluation of Triazine-Quinazolinone Hybrids

A new series of 1,3,5-triazine incorporating aromatic quinazolinone moieties as potential antimicrobial agents has been reported, showcasing the compound's role in generating novel triazine-quinazolinone based hybrids. These hybrids exhibited good to moderate activities against various microorganisms, highlighting the chemical's role in developing new antimicrobial strategies (Dinari et al., 2018).

Safety And Hazards

  • Safety Information : Refer to the provided Material Safety Data Sheet (MSDS) for detailed safety precautions.

properties

IUPAC Name

5-chloro-2-methyl-3,1-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c1-5-11-7-4-2-3-6(10)8(7)9(12)13-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HONXTRAMSCAREG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=CC=C2)Cl)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70499801
Record name 5-Chloro-2-methyl-4H-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70499801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one

CAS RN

5627-73-6
Record name 5-Chloro-2-methyl-4H-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70499801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-amino-6-chlorobenzoic acid (25 g) dissolved in acetic anhydride (100 ml) was stirred at 120° C. for 2 hours. The mixture was cooled to room temperature and filtered off. The precipitate was washed with water and Na2CO3 (10%) and dissolved in CH2Cl2. The solution was dried with Na2SO4, filtered off and evaporated. The residue was crystallized twice from benzene, yielding 13 g (46%) of 5-chloro-2-methyl-4H-3,1-benzoxazin-4-one; mp. 148.7° C. (interm. 14).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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